molecular formula C8H6N2O2 B1199317 1H-Benzimidazole-2-carboxylic acid CAS No. 2849-93-6

1H-Benzimidazole-2-carboxylic acid

Cat. No.: B1199317
CAS No.: 2849-93-6
M. Wt: 162.15 g/mol
InChI Key: RHXSYTACTOMVLJ-UHFFFAOYSA-N
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Description

1H-benzimidazole-2-carboxylic acid is a benzimidazolecarboxylic acid.

Mechanism of Action

Target of Action

1H-Benzimidazole-2-carboxylic acid primarily targets Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and turnover.

Mode of Action

It’s known that benzimidazoles can interact with their targets through various mechanisms, includingnucleophilic addition to protonated carboxylic acids . This interaction can lead to significant changes in the target protein’s function, potentially altering cellular processes.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting potential anticancer properties . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and upregulating pro-apoptotic genes . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of DNA polymerase, an enzyme crucial for DNA replication, by binding to its active site . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to its anticancer properties. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity without a corresponding increase in therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites that are excreted through the urine . The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, leading to altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, affecting its bioavailability and distribution within the body . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA replication . In the mitochondria, it can influence mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .

Properties

IUPAC Name

1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXSYTACTOMVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283447
Record name 2-Carboxybenzimidazole
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2849-93-6
Record name 1H-Benzimidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2849-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Benzimidazolecarboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolecarboxylic acid
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Record name 2-Benzimidazolecarboxylic acid
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Record name 2-Carboxybenzimidazole
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Record name 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID
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Record name 2-BENZIMIDAZOLECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

An acidic solution (e.g., HCl:water, 30:70) is added to compound (1a) dissolved in a solvent such as methanol. The mixture is refluxed until completion (˜12-36 hours), then concentrated under reduced pressure or in vacuo to afford compound (1b) as a solid. The recovered material may be used without further processing. Alternately, the solid may be dissolved in ethyl acetate, washed with saturated NaHCO3, dried over MgSO4 and concentrated. Acidic solutions used include sulfuric acid and a hydrogen chloride solution (30:70, HCl:H2O). Examples of compound (1a) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (R2=methyl, R3=propyl), which is commercially available, and is particularly well-suited for use in preparing compounds of the invention. If desired, different R2 and R3 groups can be introduced in later steps. Examples of compound (1b) include 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid methyl ester.
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Synthesis routes and methods II

Procedure details

A mixture of 118 g (1 mol) of benzimidazole, g (2 mol) of K2CO3 and 400 ml of liquid carbon dioxide was stirred in an autoclave at 250° C. under autogenous pressure for 10 hours. The solid output was pulverized, suspended in 2.5 L of water and brought to pH 3-4 with concentrated hydrochloric acid while being cooled with ice. The resulting precipitate was filtered off and recrystallized from water to give 118 g (73%) of benzimidazole-2-carboxylic acid (Compound No. 4); mp. 170° C. (dec.).
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118 g
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Synthesis routes and methods III

Procedure details

A mixture of 1H-benzoimidazole-2-carboxylic acid methyl ester (18) (0.89 g, 5.1 mmol) in 2 N aq. NaOH (10 mL) and MeOH (10 mL) was stirred at RT for 18 h. The mixture was acidified to pH=4 with 1 N aqueous HCl. The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and evaporated to obtain compound (19) as a brown solid (0.67 g, yield 80%). ESI-MS (M+1): 163 calc. for C8H6N2O2 162.
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0.89 g
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10 mL
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10 mL
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80%

Synthesis routes and methods IV

Procedure details

The 2-hydroxymethylbenzimidazole from Part A (4 gms.) was refluxed in a small amount of saturated sodium carbonate solution with addition of sufficient boiling water to dissolve it. A hot, dilute solution of 6.67 gms. of potassium permanganate then was added slowly with stirring. Upon completion of the addition, the resulting suspension was refluxed for 30 minutes. The resulting hot liquid was separated by filtration from manganese dioxide which had formed. The filtrate then was cooled and rendered acidic (pH 5.0) by addition of acetic acid. The resulting yellow precipitate was filtered, dried, and recrystallized from hot water to obtain 1.98 gms. of the title compound as fine yellow needles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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